5-Iodo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
CAS No.: 436091-93-9
Cat. No.: VC5669129
Molecular Formula: C11H11IO2
Molecular Weight: 302.111
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 436091-93-9 |
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Molecular Formula | C11H11IO2 |
Molecular Weight | 302.111 |
IUPAC Name | 5-iodo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Standard InChI | InChI=1S/C11H11IO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 |
Standard InChI Key | ADSKUECQOUAYQU-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1)C(=O)CCC2)I |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a partially hydrogenated naphthalenone system (1,2,3,4-tetrahydronaphthalen-1-one) with iodine at the 5-position and a methoxy group at the 6-position. The tetracyclic framework adopts a planar conformation in the aromatic region, while the saturated cyclohexanone ring introduces stereochemical flexibility . Key structural identifiers include:
Property | Value | Source |
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IUPAC Name | 5-iodo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
SMILES | COC1=C(C2=C(C=C1)C(=O)CCC2)I | |
InChIKey | ADSKUECQOUAYQU-UHFFFAOYSA-N | |
CAS Registry Number | 436091-93-9 |
The methoxy group’s electron-donating effects and iodine’s steric bulk influence the compound’s reactivity, particularly in electrophilic substitution and cross-coupling reactions .
Spectral Characterization
While experimental spectral data (NMR, IR) were absent from the reviewed sources, computational descriptors suggest characteristic absorption bands:
X-ray crystallography would clarify the dihedral angle between the aromatic and ketone rings, though no such studies were reported.
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be conceptualized as a iodinated derivative of 6-methoxy-1-tetralone. Two synthetic strategies emerge:
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Direct Electrophilic Iodination: Introducing iodine via iodonium ion attack on the aromatic ring.
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Reductive Amination Followed by Halogenation: As detailed in patent RU2014330C1 , tetrahydronaphthalenone intermediates undergo functionalization through enamine chemistry.
Patent-Based Synthesis
A modified protocol from RU2014330C1 illustrates the adaptability of reductive amination for analogous structures:
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Enamine Formation:
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6-Methoxy-1-tetralone reacts with N-methylpiperazine in toluene under acid catalysis (p-toluenesulfonic acid).
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Water removal via azeotropic distillation drives the equilibrium toward enamine formation.
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Reduction:
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Sodium borohydride reduces the enamine to the corresponding amine.
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Iodination:
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Electrophilic iodination using iodine monochloride (ICl) introduces the iodine substituent at the 5-position.
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Critical Parameters:
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Temperature: 80–100°C for enamine formation
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Solvent: Toluene (aprotic, high boiling point)
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Yield Optimization: Excess iodinating agent (2.1 eq.) ensures complete substitution .
Physicochemical Properties
Partitioning Behavior
The compound exhibits moderate lipophilicity, with a calculated logP of 3.05 . This suggests favorable membrane permeability, making it suitable for drug discovery applications requiring blood-brain barrier penetration.
Thermodynamic Stability
Key stability indicators:
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Ring Strain: Minimal due to chair conformation in cyclohexanone moiety
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Degradation Pathways: Photolytic deiodination under UV light; hydrolytic cleavage of methoxy group under strong acidic conditions .
Supplier | Purity (%) | Price (USD/g) | Lead Time (Days) |
---|---|---|---|
Key Organics Limited | 97 | 0.45–0.72 | 10 |
AA BLOCKS | 98 | 0.85–1.64 | 12 |
A2B Chem | 98 | 0.90–1.68 | 12 |
Pricing correlates with scale, decreasing from ~$224/250 mg to $1,681/5 g .
Applications in Research
Pharmaceutical Intermediate
The iodine atom serves as a strategic handle for Suzuki-Miyaura cross-coupling, enabling rapid diversification into aryl- or heteroaryl-substituted derivatives. Such compounds are explored as:
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Dopamine Receptor Modulators: Structural analogs show affinity for D-like receptors .
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Anticancer Agents: Iodinated naphthalenones inhibit topoisomerase II in preclinical models .
Materials Science
Conjugated derivatives exhibit fluorescence quenching properties, suggesting utility in:
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Organic LEDs: As electron-transport layers
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Sensors: Iodine’s heavy atom effect enhances spin-orbit coupling for triplet state utilization .
Future Directions
Synthetic Improvements
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Catalytic C-H Iodination: Transition metal catalysts (Pd, Cu) could enhance regioselectivity and reduce waste.
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Flow Chemistry: Continuous processing may improve yield in large-scale production.
Biological Screening
Priority areas include:
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Antimicrobial Activity: Testing against ESKAPE pathogens
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Neuroinflammation Models: Assessing BBB penetration in Alzheimer’s disease cell lines
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